NSC 33994

JAK2 inhibition Kinase assay Myeloproliferative neoplasms

NSC 33994 (G6) is a rigorously validated, selective JAK2 inhibitor (IC50=60 nM) that decisively outperforms multi-kinase probes such as AG490. Unlike promiscuous alternatives, it exhibits zero activity against Src and TYK2 at 25 μM, enabling unambiguous mechanistic dissection of JAK2-V617F-driven signaling. Documented efficacy includes >99% growth inhibition of HEL cells harboring the V617F mutation and in vivo suppression of V617F-mediated pathological cell growth. For myeloproliferative neoplasm, glioblastoma, and kinase-selectivity panel investigations, NSC 33994 delivers cleaner, more defensible data. Inquire now for competitive bulk pricing.

Molecular Formula C28H42N2O2
Molecular Weight 438.6 g/mol
CAS No. 82058-16-0
Cat. No. B1680215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 33994
CAS82058-16-0
SynonymsNSC-33994;  NSC 33994;  NSC33994; 
Molecular FormulaC28H42N2O2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC
InChIInChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+
InChIKeyQFNJFVBKASKGEU-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC 33994 (G6): A Selective JAK2 Inhibitor for Myeloproliferative and Glioblastoma Research


NSC 33994 (CAS: 82058-16-0), also identified as compound G6, is a small-molecule stilbenoid derivative that functions as a selective Janus kinase 2 (JAK2) inhibitor [1]. It is a non-receptor tyrosine kinase inhibitor developed through structure-based virtual screening, with a molecular weight of 438.65 g/mol and the molecular formula C28H42N2O2 [1]. The compound is primarily used as a research tool for investigating JAK2-mediated signaling pathways in myeloproliferative neoplasms, glioblastoma, and other malignancies where aberrant JAK2 activation is implicated [2].

Why JAK2 Inhibitors Cannot Be Freely Substituted: The NSC 33994 Selectivity Distinction


The JAK2 inhibitor landscape contains significant variability in selectivity and potency. Widely used compounds such as AG490, historically employed as a JAK2 inhibitor, have been shown in rigorous comparative assessments to lack both potency and selectivity for JAK2, demonstrating off-target activity against JAK3, EGFR, HER2, guanylyl cyclase C, and BCR-ABL [1]. This promiscuity introduces confounding variables that can invalidate research conclusions. In contrast, NSC 33994 provides well-characterized JAK2 selectivity with defined inhibition parameters, enabling cleaner mechanistic dissection of JAK2-dependent pathways. The following evidence establishes precisely where NSC 33994 differs from its comparators in quantifiable terms, supporting informed selection based on experimental requirements.

NSC 33994 Quantitative Differentiation Evidence: Potency, Selectivity, and Cellular Activity Data


JAK2 Kinase Inhibition Potency: NSC 33994 (60 nM IC50) vs. AG490 (>125 μM)

NSC 33994 demonstrates potent JAK2 inhibition with an IC50 of 60 nM [1]. In direct comparative studies, AG490, a widely used historical comparator, showed an IC50 value exceeding 125 μM in JAK2 enzyme assays [2]. The approximately 2,000-fold difference in potency renders AG490 unsuitable for selective JAK2 interrogation at pharmacologically relevant concentrations.

JAK2 inhibition Kinase assay Myeloproliferative neoplasms

Kinase Selectivity Profile: No Src or TYK2 Inhibition at 25 μM

NSC 33994 displays no measurable effect on Src or TYK2 tyrosine kinase activity at concentrations up to 25 μM, representing a >400-fold selectivity window relative to its JAK2 IC50 of 60 nM . AG490, by contrast, exhibits reported inhibitory activity against JAK3, EGFR (IC50 = 0.1 μM), HER2 (IC50 = 13.5 μM), guanylyl cyclase C, and BCR-ABL [1].

Kinase selectivity JAK family Off-target profiling

Cellular Inhibition of JAK2-V617F Mutant-Driven Proliferation: HEL Cell Growth Suppression >99%

In HEL 92.1.7 cells harboring the JAK2-V617F mutation, NSC 33994 inhibited cell growth by greater than 99% [1]. This near-complete suppression of V617F-driven proliferation demonstrates functional antagonism of the mutant kinase in a disease-relevant cellular context. AG490, while reported to inhibit leukemic cell growth, requires substantially higher concentrations and exhibits poor pharmacology [2].

JAK2-V617F Myeloproliferative neoplasms Cell proliferation

In Vivo Efficacy: Tumorigenic Potential Reduction in T98G Glioblastoma Xenograft Model

NSC 33994 reduced the tumorigenic potential of T98G glioblastoma cells both in vitro and in vivo . In the in vivo study, the JAK2 inhibitor G6 (NSC 33994) suppressed JAK2-V617F-mediated human pathological cell growth in animal models and alleviated JAK2-V617F-mediated myeloproliferative neoplasia by providing significant therapeutic efficacy to the bone marrow [1].

Glioblastoma Tumor xenograft In vivo efficacy

Dose- and Time-Dependent JAK2 Phosphorylation Inhibition in Cellular Assays

NSC 33994 reduces phospho-JAK2 (pY1007/pY1008) levels in both a dose-dependent (0–25 μM) and time-dependent (0–48 h) manner in cellular assays . The compound achieves phosphorylation inhibition across a concentration range spanning three orders of magnitude, providing researchers with a well-characterized concentration-response relationship for experimental design.

Phospho-JAK2 Dose-response Cellular signaling

NSC 33994 Optimal Research Applications: Validated Use Cases Based on Quantitative Evidence


JAK2-V617F Myeloproliferative Neoplasm Mechanistic Studies

NSC 33994 is optimally suited for investigating JAK2-V617F-driven signaling in myeloproliferative neoplasms. The compound's >99% growth inhibition of HEL cells harboring the V617F mutation [1] and in vivo suppression of V617F-mediated pathological cell growth [2] make it a validated tool for dissecting JAK2-V617F-dependent pathways. Researchers can confidently attribute observed effects to JAK2-V617F inhibition given the compound's defined selectivity profile against Src and TYK2.

Glioblastoma JAK2 Signaling Pathway Analysis

For glioblastoma research, NSC 33994 provides a JAK2-selective probe validated in T98G glioblastoma cells. The compound has demonstrated reduction of tumorigenic potential both in vitro and in vivo in this model system [1]. The dose- and time-dependent phospho-JAK2 inhibition data [2] enable precise experimental design for examining JAK2-STAT signaling contributions to glioblastoma pathogenesis.

JAK2 Kinase Selectivity Profiling and Assay Validation

NSC 33994 serves as a reference JAK2-selective control compound for kinase selectivity panels. With a defined IC50 of 60 nM against JAK2 and no activity against Src or TYK2 at 25 μM [1], it provides a benchmark for evaluating novel JAK2 inhibitor selectivity. This contrasts sharply with AG490, whose multi-kinase activity [2] renders it unsuitable as a JAK2-specific reference standard.

Bone Marrow Microenvironment Studies in MPN Models

Based on in vivo evidence demonstrating significant therapeutic efficacy in the bone marrow of JAK2-V617F-mediated myeloproliferative neoplasia models [1], NSC 33994 is appropriate for investigating JAK2-dependent alterations in the bone marrow microenvironment. The compound's ability to reach and functionally inhibit JAK2-V617F in the bone marrow compartment supports its utility in studies examining niche-dependent disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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